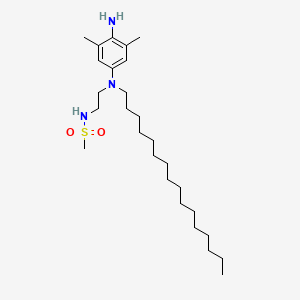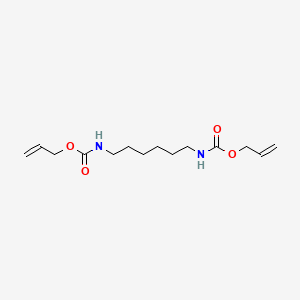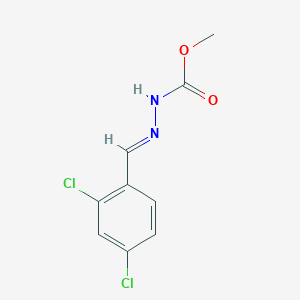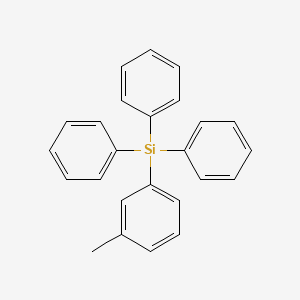
(3-Methylphenyl)(triphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylphenyl)(triphenyl)silane is an organosilicon compound with the molecular formula C25H22Si. It consists of a silicon atom bonded to three phenyl groups and one 3-methylphenyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are widely used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Methylphenyl)(triphenyl)silane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. One common method involves the reaction of triphenylsilane with 3-methylphenylmagnesium bromide in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under an inert atmosphere and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylphenyl)(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as halogens or organometallic compounds are used under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced organic compounds.
Substitution: Substituted silanes with different functional groups.
Applications De Recherche Scientifique
(3-Methylphenyl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3-Methylphenyl)(triphenyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the silicon atom, which stabilizes the transition state and lowers the activation energy of the reaction. The compound can also form stable complexes with various substrates, enhancing their reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: Similar structure but lacks the 3-methylphenyl group.
Diphenylsilane: Contains two phenyl groups and two hydrogen atoms bonded to silicon.
Phenylsilane: Contains one phenyl group and three hydrogen atoms bonded to silicon.
Uniqueness
(3-Methylphenyl)(triphenyl)silane is unique due to the presence of the 3-methylphenyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, allowing for the synthesis of more complex molecules.
Propriétés
Numéro CAS |
18858-72-5 |
|---|---|
Formule moléculaire |
C25H22Si |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
(3-methylphenyl)-triphenylsilane |
InChI |
InChI=1S/C25H22Si/c1-21-12-11-19-25(20-21)26(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-20H,1H3 |
Clé InChI |
AZTDWEKBDVPDFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


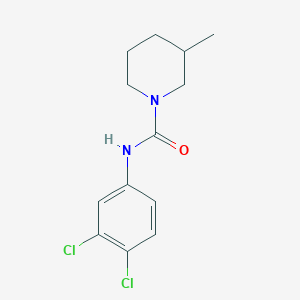
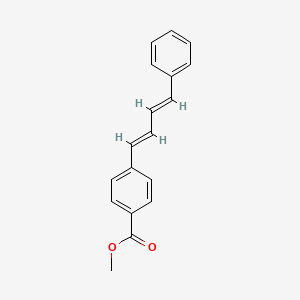


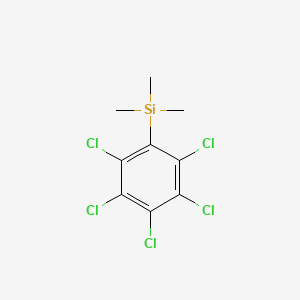
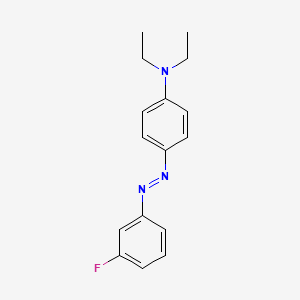
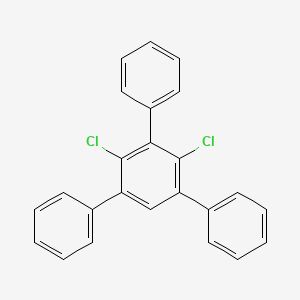
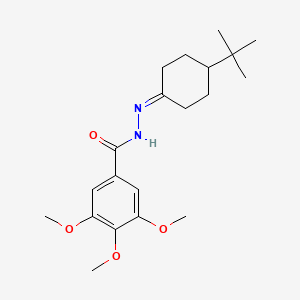
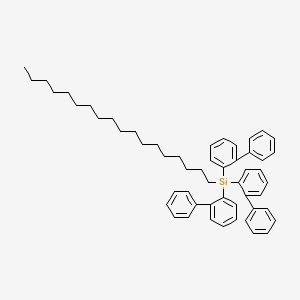
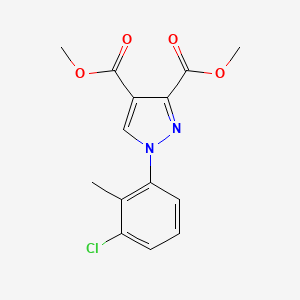
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
